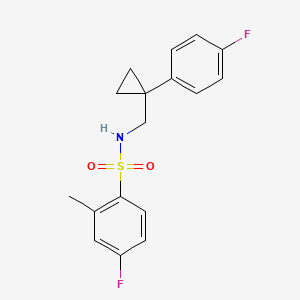

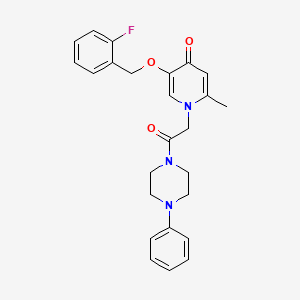

![molecular formula C24H25FN2O3S B2435165 5-[benzyl(ethyl)sulfamoyl]-N-(4-ethylphenyl)-2-fluorobenzamide CAS No. 451482-65-8](/img/structure/B2435165.png)

5-[benzyl(ethyl)sulfamoyl]-N-(4-ethylphenyl)-2-fluorobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-[benzyl(ethyl)sulfamoyl]-N-(4-ethylphenyl)-2-fluorobenzamide is a compound used for scientific research . It is also known by registry numbers ZINC000003024697 .

Molecular Structure Analysis

The molecular structure of this compound is complex. It’s related to another compound, 5-[Benzyl(ethyl)sulfamoyl]-N-(4-bromo-2-fluorophenyl)-2-fluorobenzamide, which has a molecular formula of C22H19BrF2N2O3S . The average mass is 509.364 Da and the monoisotopic mass is 508.026764 Da .Aplicaciones Científicas De Investigación

Antimicrobial Applications

- Fluorobenzamides with Antimicrobial Properties : New 5-arylidene derivatives bearing a fluorine atom have been synthesized, exhibiting potent antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. The presence of the fluorine atom significantly enhances antimicrobial efficacy (Desai, Rajpara, & Joshi, 2013).

Anticancer Applications

- Anticancer Activity of Sulfonamides : Sulfonamides containing 5-chloro-2-hydroxybenzaldehyde or 5-chloro-2-hydroxybenzoic acid scaffolds have been designed and synthesized. Some derivatives showed significant activity against various strains of Mycobacterium, including Mycobacterium tuberculosis, with minimal antifungal potency, indicating their potential in cancer therapy (Krátký, Vinšová, Volková, Buchta, Trejtnar, & Stolaříková, 2012).

- Phenylaminosulfanyl-1,4-Naphthoquinone Derivatives for Anticancer : New phenylaminosulfanyl-1,4-naphthoquinone derivatives have been synthesized and evaluated for their cytotoxic activity against human cancer cell lines. These compounds have demonstrated potent cytotoxic activity, with certain derivatives showing remarkable specificity and low toxicity in normal cells, indicating their potential as cancer therapeutic agents (Ravichandiran, Subramaniyan, Kim, Kim, Park, Shim, & Yoo, 2019).

Enzymatic Inhibition Applications

- Selective Inhibitors of BChE : A series of benzyl [2-(arylsulfamoyl)-1-substituted-ethyl]carbamates has been prepared and characterized for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Several compounds showed strong preferential inhibition of BChE, indicating their potential use in conditions where BChE activity is implicated (Magar, Parravicini, Štěpánková, Svrčková, Garro, Jendrzejewska, Pauk, Hošek, Jampílek, Enriz, & Imramovský, 2021).

Propiedades

IUPAC Name |

5-[benzyl(ethyl)sulfamoyl]-N-(4-ethylphenyl)-2-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25FN2O3S/c1-3-18-10-12-20(13-11-18)26-24(28)22-16-21(14-15-23(22)25)31(29,30)27(4-2)17-19-8-6-5-7-9-19/h5-16H,3-4,17H2,1-2H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVZKXCCFZPFHTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N(CC)CC3=CC=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2435084.png)

![4-azepan-1-yl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2435085.png)

![3-benzyl-7-{[(3,5-dimethylisoxazol-4-yl)methyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2435087.png)

![Ethyl 1-((2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-4-carboxylate](/img/structure/B2435091.png)

![N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2435096.png)

![(Z)-3,4,5-trimethoxy-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2435100.png)